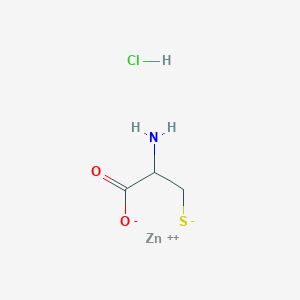
zinc;2-amino-3-sulfidopropanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-amino-3-sulfidopropanoate;hydrochloride typically involves the reaction of zinc salts with cysteine in the presence of hydrochloric acid. One common method is to dissolve zinc chloride in water and then add an aqueous solution of cysteine hydrochloride. The reaction mixture is stirred at room temperature, leading to the formation of zinc cysteinate hydrochloride as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but involves larger quantities and more controlled conditions. The process may include steps such as recrystallization to ensure the purity of the compound. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Zinc;2-amino-3-sulfidopropanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amino and sulfido groups can participate in substitution reactions with other electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific reactants but often involve mild temperatures and solvents like water or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Zinc;2-amino-3-sulfidopropanoate;hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other zinc-containing compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in zinc metabolism and enzyme function.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a zinc supplement and its role in treating zinc deficiency.
Industry: It is used in the formulation of dietary supplements and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of zinc;2-amino-3-sulfidopropanoate;hydrochloride involves its interaction with biological molecules. Zinc is an essential trace element that plays a catalytic, structural, and regulatory role in various enzymes and proteins. The compound can donate zinc ions to these biological molecules, facilitating their proper function. The amino and sulfido groups may also interact with other molecular targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Zinc sulfate: Another zinc-containing compound commonly used as a dietary supplement and in industrial applications.
Zinc acetate: Used in similar applications, including as a dietary supplement and in chemical synthesis.
Zinc gluconate: Often used in over-the-counter medications and supplements for zinc deficiency.
Uniqueness
Zinc;2-amino-3-sulfidopropanoate;hydrochloride is unique due to its specific coordination with cysteine, which may confer distinct biological and chemical properties. Its ability to interact with biological molecules through both zinc and cysteine moieties makes it a compound of particular interest in research and industrial applications.
Properties
IUPAC Name |
zinc;2-amino-3-sulfidopropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S.ClH.Zn/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACWWEXAGRDPTH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)[S-].Cl.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2SZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
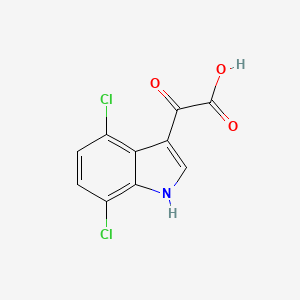
![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12286096.png)
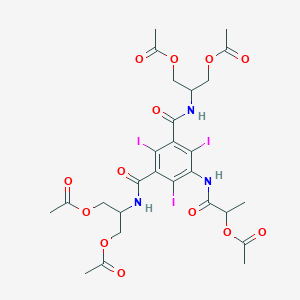
![Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12286103.png)

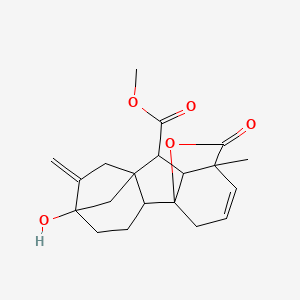
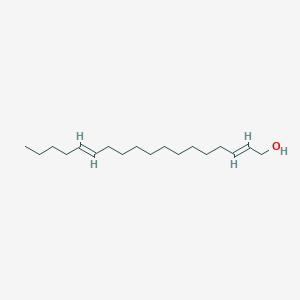
![Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12286111.png)
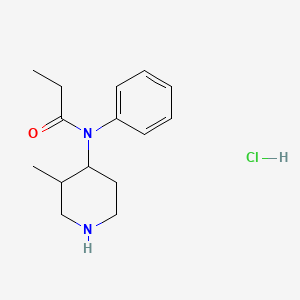
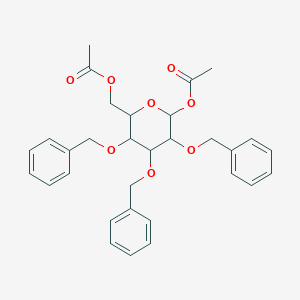

![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B12286132.png)

